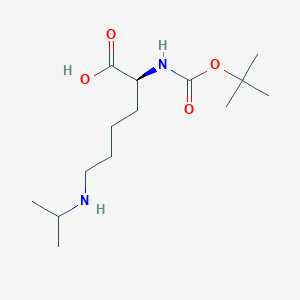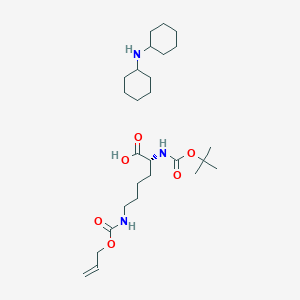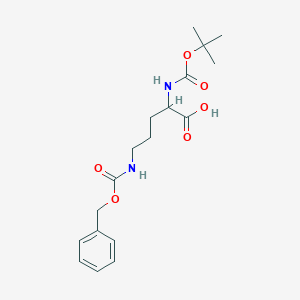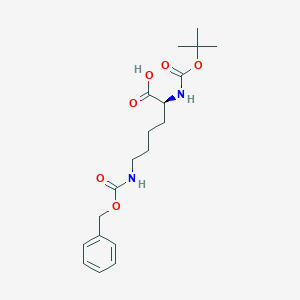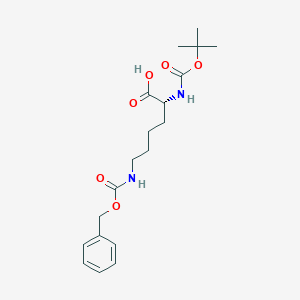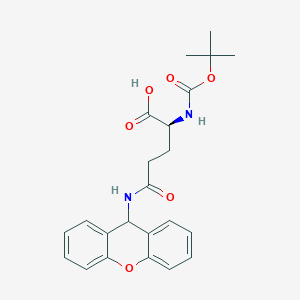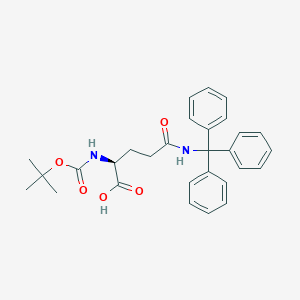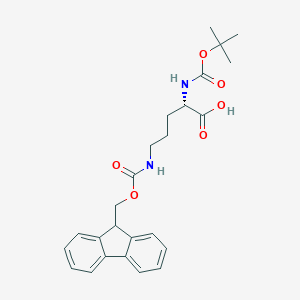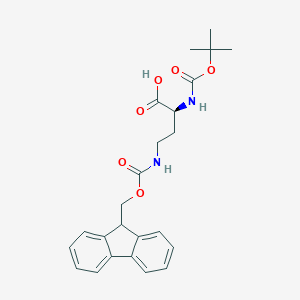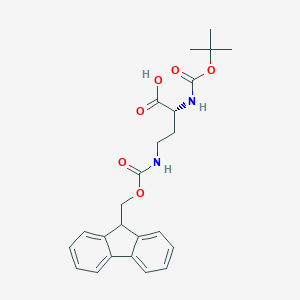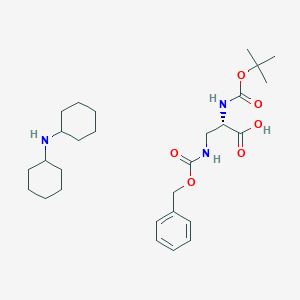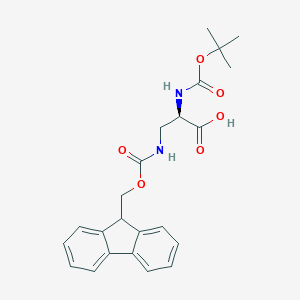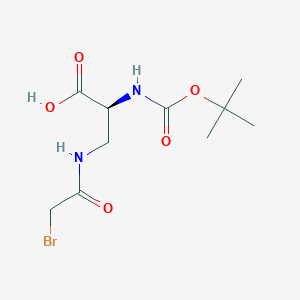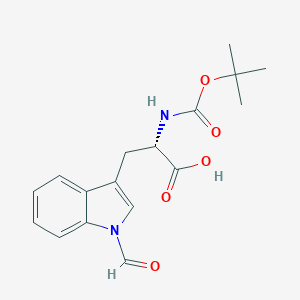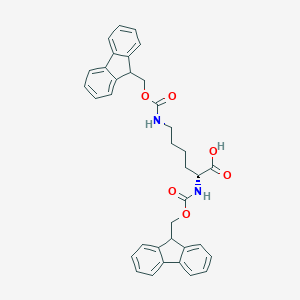
Fmoc-D-lys(fmoc)-OH
Descripción general
Descripción
“Fmoc-D-lys(fmoc)-OH” is a building block for short polar peptides containing D-lysine . It is a vital reagent for peptide synthesis, restricting the D-Lysine residue for selective introduction of D-amino acids into the peptide chains . The Dde protection group enables mild deprotection under specific conditions during solid-phase synthesis, thus augmenting its applicability .
Synthesis Analysis
The synthesis of “Fmoc-D-lys(fmoc)-OH” involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group . This process allows the peptides to self-assemble and gel in aqueous solution .Molecular Structure Analysis
“Fmoc-D-lys(fmoc)-OH” is an N-Fmoc-protected form of D-Lysine . It is more lipophilic when Z-protected, making it easier to purify .Chemical Reactions Analysis
The Fmoc group in “Fmoc-D-lys(fmoc)-OH” is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group can be readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .Physical And Chemical Properties Analysis
“Fmoc-D-lys(fmoc)-OH” has a melting point of 106-110℃ and a predicted boiling point of 751.2±60.0 °C . It is a white to slightly yellow powder that is clearly soluble in DMF .Aplicaciones Científicas De Investigación
Biomedical Applications
- Scientific Field : Biomedicine
- Application Summary : Fmoc-D-lys(fmoc)-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K . These peptides contain an aliphatic region and a Lys residue and are proposed as a scaffold for bioprinting applications .
- Results or Outcomes : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Organogel Formation
- Scientific Field : Chemistry
- Application Summary : Fmoc-D-lys(fmoc)-OH is used in the synthesis of mono-substituted cyclo (L-Lys-L-Lys)s, which serve as organogelators .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used in the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .
- Results or Outcomes : The resulted mono-substituted cyclo (L-Lys-L-Lys)s by means of test tube inversion method served as organogelators enabled to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%―4% (mass fraction) .
Peptide Synthesis
- Scientific Field : Biochemistry
- Application Summary : Fmoc-D-lys(fmoc)-OH is used as a solid support to prepare a peptide bearing a hexacarbonyldiiron cluster .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used as a solid support in peptide synthesis .
- Results or Outcomes : The peptide bearing a hexacarbonyldiiron cluster has been successfully synthesized .
Tissue Engineering
- Scientific Field : Biomedical Engineering
- Application Summary : Fmoc-D-lys(fmoc)-OH is used in the creation of peptide-based hydrogels (PHGs) for tissue engineering . These hydrogels can fully support cell adhesion, survival, and duplication .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K . These peptides contain an aliphatic region and a Lys residue and are proposed as a scaffold for bioprinting applications .
- Results or Outcomes : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering .
Nanotube Formation
- Scientific Field : Nanotechnology
- Application Summary : Fmoc-D-lys(fmoc)-OH is used in the synthesis of mono-substituted cyclo (L-Lys-L-Lys)s, which self-assemble into nanotubes via the stacking of multiple bilayer membranes .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used in the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .
- Results or Outcomes : The resulted mono-substituted cyclo (L-Lys-L-Lys)s by means of test tube inversion method served as organogelators enabled to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%―4% (mass fraction) .
Solid Phase Peptide Synthesis (SPPS)
- Scientific Field : Biochemistry
- Application Summary : Fmoc-D-lys(fmoc)-OH is used as a solid support to prepare a peptide bearing a hexacarbonyldiiron cluster .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used as a solid support in peptide synthesis .
- Results or Outcomes : The peptide bearing a hexacarbonyldiiron cluster has been successfully synthesized .
Drug Delivery
- Scientific Field : Pharmacology
- Application Summary : Fmoc-D-lys(fmoc)-OH is used in the creation of peptide-based hydrogels (PHGs) for drug delivery . These hydrogels can encapsulate and release drugs in a controlled manner .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K . These peptides contain an aliphatic region and a Lys residue and are proposed as a scaffold for bioprinting applications .
- Results or Outcomes : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for drug delivery, fully supporting cell adhesion, survival, and duplication .
Diagnostic Tools for Imaging
- Scientific Field : Medical Imaging
- Application Summary : Fmoc-D-lys(fmoc)-OH is used in the creation of peptide-based hydrogels (PHGs) for diagnostic tools for imaging . These hydrogels can be used to enhance the contrast in medical imaging techniques .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used in the synthesis of a novel class of synthetic hydrogel-forming amphiphilic cationic peptides, referred to as series K . These peptides contain an aliphatic region and a Lys residue and are proposed as a scaffold for bioprinting applications .
- Results or Outcomes : The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for diagnostic tools for imaging, fully supporting cell adhesion, survival, and duplication .
Nanofiber and Nanoribbon Network Structures
- Scientific Field : Nanotechnology
- Application Summary : Fmoc-D-lys(fmoc)-OH is used in the synthesis of mono-substituted cyclo (L-Lys-L-Lys)s, which self-assemble into 3D nanofiber, nanoribbon or nanotube network structures .
- Methods of Application : The Fmoc-D-lys(fmoc)-OH is used in the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] .
- Results or Outcomes : The resulted mono-substituted cyclo (L-Lys-L-Lys)s by means of test tube inversion method served as organogelators enabled to form stable thermo-reversible organogels in alcoholic, substituted benzene and chlorinated solvents, with the minimum gelation concentration (MGC) in a range of 1%―4% (mass fraction) .
Direcciones Futuras
“Fmoc-D-lys(fmoc)-OH” has potential applications in biomedical fields. For instance, it can be used in the preparation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides for potential biomedical applications . These hydrogels can act as potential materials for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Propiedades
IUPAC Name |
(2R)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34N2O6/c39-34(40)33(38-36(42)44-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-37-35(41)43-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,37,41)(H,38,42)(H,39,40)/t33-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJRTKDVFXYEFS-MGBGTMOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628421 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-lys(fmoc)-OH | |
CAS RN |
75932-02-4 | |
| Record name | N~2~,N~6~-Bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



